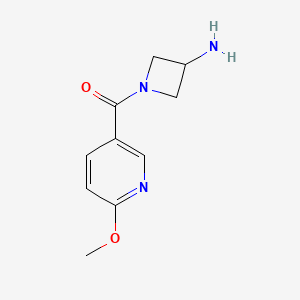

(3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone

CAS No.: 1621925-21-0

Cat. No.: VC3189384

Molecular Formula: C10H13N3O2

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1621925-21-0 |

|---|---|

| Molecular Formula | C10H13N3O2 |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | (3-aminoazetidin-1-yl)-(6-methoxypyridin-3-yl)methanone |

| Standard InChI | InChI=1S/C10H13N3O2/c1-15-9-3-2-7(4-12-9)10(14)13-5-8(11)6-13/h2-4,8H,5-6,11H2,1H3 |

| Standard InChI Key | SAXYXAHFBBEKPJ-UHFFFAOYSA-N |

| SMILES | COC1=NC=C(C=C1)C(=O)N2CC(C2)N |

| Canonical SMILES | COC1=NC=C(C=C1)C(=O)N2CC(C2)N |

Introduction

(3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone is a synthetic organic compound that combines an azetidine ring with a pyridine moiety. This compound is of interest in pharmaceutical and chemical research due to its unique structural features, which may confer specific biological activities. The azetidine ring is a four-membered nitrogen-containing heterocycle, while the pyridine ring is a six-membered aromatic heterocycle. The presence of an amino group on the azetidine and a methoxy group on the pyridine adds to the compound's potential for diverse chemical interactions.

Synthesis and Preparation

The synthesis of (3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone typically involves the reaction of a suitable azetidine derivative with a pyridine-based compound. Specific synthesis protocols are not detailed in the available literature, but common methods might include nucleophilic substitution or condensation reactions. The compound is commercially available for research purposes, as indicated by its listing on platforms like Biomall .

Biological and Chemical Applications

While specific biological activities of (3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone are not widely reported, compounds with similar structures have shown potential in pharmaceutical applications. Azetidine derivatives are known for their versatility in drug design, often serving as scaffolds for the development of bioactive molecules. The presence of a pyridine ring, which is common in many drugs, further enhances the compound's potential for biological activity.

Research Findings and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume